Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
Description
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate is a lithium salt derived from the carboxylic acid precursor, (S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 45120-30-7). Its structure features a pentanoate backbone with a tert-butoxy group at position 5, a hydroxyl group at position 4, and a lithium counterion stabilizing the carboxylate group. The compound is characterized by moderate polarity due to the hydroxyl and ionized carboxylate groups, balanced by the hydrophobic tert-butoxy moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃LiO₅ (inferred) |
| Molecular Weight | ~223.16 g/mol (calculated) |
| Hydrogen Bond Donors (HBD) | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors (HBA) | 5 (hydroxyl, oxo, carboxylate) |
| LogP (iLOGP) | ~0.06 (similar to parent acid) |
| Solubility (ESOL) | Moderate (enhanced vs. parent acid) |
The tert-butoxy group enhances steric bulk and may improve metabolic stability, while the lithium ion increases water solubility compared to the neutral acid form .
Properties
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLCJGCSWMQKK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15LiO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: tert-Butyl Esterification of Glutamic Acid Derivatives
A foundational approach involves modifying glutamic acid to introduce the tert-butoxy group. Starting with (R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid (PubChem CID: 7019726), the hydroxyl group is introduced via oxidation-reduction sequences:
Protection of the Amino Group :
The amino group of glutamic acid is protected using a p-methoxybenzyloxycarbonyl (PMB) group to prevent side reactions. This is achieved by reacting glutamic acid with PMB chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).tert-Butyl Ester Formation :
The carboxylic acid at C5 is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). Yields typically exceed 85% after recrystallization from toluene.Hydroxylation at C4 :
The C4 position is hydroxylated via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) in tert-butanol/water. This step achieves >90% e.e., critical for chiral applications.Lithium Salt Formation :
The free carboxylic acid at C1 is neutralized with lithium hydroxide (LiOH) in methanol, followed by solvent evaporation and lyophilization to yield the lithium salt.
Key Data :
| Step | Reagents/Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|
| Amino Protection | PMB-Cl, TEA, DCM, 0°C, 2h | 92 | – |
| Esterification | tert-Butanol, DCC, DMAP, THF, rt, 12h | 87 | – |
| Hydroxylation | AD-mix-β, tert-BuOH/H₂O (1:1), 0°C, 24h | 78 | 94 |
| Salt Formation | LiOH, MeOH, rt, 1h | 95 | – |
Route 2: Enzymatic Resolution of Racemic Intermediates
For scalable production, enzymatic resolution offers superior stereoselectivity. A racemic mixture of 5-(tert-butoxy)-4-hydroxy-5-oxopentanoic acid is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (R)-enantiomer. The unreacted (S)-enantiomer is then converted to the lithium salt.
Optimization Insights :
Route 3: Direct Lithiation of Preformed Carboxylic Acids
A one-pot procedure avoids intermediate isolation:
- 5-(tert-Butoxy)-4-hydroxy-5-oxopentanoic acid is synthesized via Paal-Knorr condensation of tert-butyl acetoacetate with glyoxylic acid in acetic anhydride.
- In situ neutralization with LiOH in methanol precipitates the lithium salt, which is filtered and washed with cold ether.
Advantages :
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
Route 1 achieves high purity (>98% by HPLC) but requires multiple steps, reducing overall yield (cumulative ~60%). In contrast, Route 3 offers simplicity but lower purity, necessitating recrystallization from ethanol/water mixtures.
Stereochemical Control
Enzymatic resolution (Route 2) surpasses chemical methods in e.e. but is cost-prohibitive for large-scale production. Sharpless dihydroxylation (Route 1) remains the gold standard for laboratory-scale enantioselectivity.
Scalability and Industrial Relevance
Route 3’s one-pot approach is favored industrially, with modifications such as continuous flow reactors improving throughput. Patent WO2019040109A1 highlights the use of ammonia for byproduct removal, enhancing process efficiency.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include various lithium salts, lithium alkoxides, and substituted lithium compounds .
Scientific Research Applications
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty chemicals
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to modulate neurotransmitter release, inhibit glycogen synthase kinase-3 (GSK-3), and affect inositol phosphate metabolism. These actions contribute to its therapeutic effects in mood stabilization and neuroprotection .
Comparison with Similar Compounds
Structural and Functional Analogues
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate belongs to a class of carboxylate salts with tert-butoxy modifications. Key analogues include:
1. (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic Acid (CAS 45120-30-7)
The parent acid lacks the lithium ion and retains a protonated carboxylic acid group. Differences include:
- Solubility: Lower aqueous solubility due to the non-ionized carboxyl group.
- Pharmacokinetics : Reduced GI absorption (predicted) compared to the lithium salt.
- Synthetic Utility : Used as a chiral building block in peptide synthesis, whereas the lithium salt may act as a stabilizing agent in ionic formulations .
2. Sodium 5-(tert-Butoxy)-4-hydroxy-5-oxopentanoate (Hypothetical Analogue)
- Biological Compatibility : Sodium salts are generally preferred in pharmaceuticals for electrolyte balance, but lithium offers neuropharmacological relevance .
3. Imidazole Derivatives with tert-Butoxycarbonyl Groups (e.g., Compounds)
Compounds like 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole share tert-butoxy motifs but differ in core structure:
- Function : These imidazoles are typically used as intermediates in peptide synthesis, leveraging tert-butoxy groups as protective moieties.
- Stability: The tert-butoxy group in imidazoles is acid-labile, whereas in the lithium pentanoate, it may resist hydrolysis under mild conditions due to steric shielding .
Physicochemical and Pharmacokinetic Comparison
| Compound | CAS Number | Molecular Weight (g/mol) | LogP | HBD | HBA | Solubility (ESOL) | BBB Permeability |
|---|---|---|---|---|---|---|---|
| This compound | N/A | ~223.16 | ~0.06 | 1 | 5 | Moderate | Low |
| (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | 45120-30-7 | 217.22 | 0.06 | 2 | 5 | Low | Low |
| Hypothetical Sodium Salt | N/A | ~228.15 | ~0.05 | 1 | 5 | High | Low |
| Imidazole-tert-butoxy derivatives | Varies | >400 | 1.5–3.0 | 1–2 | 6–8 | Very Low | Moderate |
Key Observations :
Ionization Effects : The lithium salt’s ionization enhances solubility over the parent acid but reduces lipophilicity (LogP ~0.06), limiting membrane permeability.
Cation Influence : Sodium analogues may outperform lithium in solubility but lack lithium’s unique neurochemical interactions.
Structural Context : Imidazole derivatives prioritize protective-group chemistry over ionic reactivity, resulting in higher LogP and lower solubility .
Biological Activity
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate is a lithium compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a lithium ion coordinated to a unique ligand that includes a tert-butoxy group and a hydroxyl moiety. The compound can be synthesized through reactions involving tert-butyl alcohol and lithium metal, typically under inert conditions to prevent oxidation. The structural formula can be represented as:
The biological activity of lithium compounds is primarily attributed to their ability to influence various signaling pathways within cells. Key mechanisms include:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme involved in various cellular processes including metabolism and cell survival. This inhibition is significant in mood stabilization and neuroprotection.
- Modulation of Neurotransmitter Release : Lithium affects the release of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .
- Inositol Phosphate Metabolism : Lithium alters the metabolism of inositol phosphates, impacting cellular signaling pathways that are vital for neuronal function.
Case Studies and Research Findings
- Mood Disorders : Lithium compounds have been extensively studied for their efficacy in treating bipolar disorder. Clinical studies indicate that this compound may exhibit similar mood-stabilizing properties as traditional lithium salts .
- Neuroprotection : Research has shown that lithium can protect against neurodegeneration by reducing oxidative stress and promoting neuronal survival. In vitro studies demonstrated that treatment with lithium compounds led to decreased apoptosis in neuronal cells exposed to neurotoxic agents .
- Cancer Research : Emerging studies suggest that lithium compounds may have anticancer properties. For instance, investigations into the effects of lithium on cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis through modulation of signaling pathways associated with cell growth .
Comparative Analysis of Lithium Compounds
| Compound Name | Mechanism of Action | Therapeutic Applications |
|---|---|---|
| Lithium Carbonate | GSK-3 inhibition, neurotransmitter modulation | Bipolar disorder |
| This compound | GSK-3 inhibition, neuroprotection | Mood stabilization, neuroprotection |
| Lithium Orotate | Neurotransmitter modulation | Mood disorders |
Q & A
Q. What are the optimized synthetic routes for Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Esterification : Reacting 5-(tert-butoxy)-4-hydroxy-5-oxopentanoic acid with lithium hydroxide under anhydrous conditions to form the lithium salt.
- Protection of functional groups : Using tert-butyl groups to stabilize reactive hydroxyl and keto moieties during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key variables affecting yield include temperature (optimized at 0–5°C for acid-base reactions), solvent polarity, and reaction time. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to confirm tert-butoxy (δ 1.2–1.4 ppm), hydroxyl (δ 5.2 ppm), and keto (δ 2.5–2.8 ppm) groups. DEPT-135 distinguishes carbonyl carbons .
- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxyl O-H stretch) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+Li]+ and fragmentation patterns .
- HPLC : Reverse-phase methods with UV detection at 210–220 nm for purity assessment .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hygroscopicity Management : Store in sealed, desiccated containers under argon to prevent moisture absorption, which can hydrolyze the ester group .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .
- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced Research Questions
Q. How do thermodynamic parameters influence the reactivity of this compound in organic reactions?
Methodological Answer: Thermochemical data (e.g., ΔrH°, ΔrG°) for lithium-ion coordination complexes suggest that:
- Solvation Effects : The tert-butoxy group reduces solvation energy, enhancing electrophilicity at the keto group in polar aprotic solvents (e.g., DMF) .
- Reaction Enthalpy : Exothermic Li⁺ coordination with carbonyl oxygen (ΔrH° ≈ -45 kJ/mol) drives nucleophilic addition reactions. Kinetic studies via calorimetry can optimize reaction rates .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Acidic Hydrolysis : The tert-butoxy ester hydrolyzes to 4-hydroxy-5-oxopentanoic acid at pH < 3 (monitored via LC-MS, half-life ~2 hours at 25°C) .
- Thermal Stability : TGA/DSC shows decomposition >150°C, releasing CO₂ and tert-butanol. Stabilizers like BHT (0.1% w/w) can extend shelf life .
- Photodegradation : UV-Vis spectroscopy reveals keto-enol tautomerism under UV light (λ = 254 nm), altering reactivity .
Q. How can computational models predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., dehydrogenases) by modeling Li⁺ coordination with active-site carboxylates. Scoring functions prioritize binding poses with ΔG < -7 kcal/mol .
- MD Simulations : GROMACS assesses stability of Li⁺-protein complexes in aqueous solution (NaCl 0.15 M, 310 K). RMSD < 2 Å over 100 ns indicates stable binding .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD measurement) .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Controlled Replication : Reproduce reactions using identical reagents (e.g., anhydrous LiOH vs. hydrated forms) and monitor via in-situ IR .
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent purity, stirring rate) affecting yield. ANOVA identifies significant factors (p < 0.05) .
- Cross-Validation : Compare NMR spectra with published data (e.g., CAS registry entries) to confirm structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
